1-(1-cyclohexyl-3-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-cyclohexyl-3-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as JB-1 and is a selective sigma-1 receptor agonist.
Wirkmechanismus
JB-1 acts as a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular functions, including calcium signaling, ion channel regulation, and apoptosis. Activation of the sigma-1 receptor by JB-1 leads to the modulation of these cellular functions, resulting in the observed effects of the compound.
Biochemical and Physiological Effects:
JB-1 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, which may contribute to its neuroprotective effects. JB-1 has also been shown to modulate calcium signaling, which is involved in various cellular processes. In addition, JB-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using JB-1 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for specific modulation of cellular functions, which can be useful in studying various biological processes. However, one limitation of using JB-1 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of JB-1. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in cancer treatment and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, further studies are needed to determine the safety and toxicity of JB-1 in various experimental settings.
Synthesemethoden
The synthesis of JB-1 involves the reaction of 1-cyclohexyl-3-piperidinone with 3-pyridinemethanol in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain JB-1. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
JB-1 has been studied extensively for its potential applications in various fields of research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. JB-1 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
1-(1-cyclohexylpiperidin-3-yl)-N,N-bis(pyridin-3-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4/c1-2-10-24(11-3-1)28-14-6-9-23(20-28)19-27(17-21-7-4-12-25-15-21)18-22-8-5-13-26-16-22/h4-5,7-8,12-13,15-16,23-24H,1-3,6,9-11,14,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMYXFLCQWSMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CN(CC3=CN=CC=C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclohexylpiperidin-3-yl)-N,N-bis(pyridin-3-ylmethyl)methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.